molecular formula C7H7ClS2 B13903230 2-Chloro-5-(methylthio)benzenethiol

2-Chloro-5-(methylthio)benzenethiol

Cat. No.: B13903230
M. Wt: 190.7 g/mol
InChI Key: BOWUCIGRWRVEPK-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylthio)benzenethiol is an organic compound with the molecular formula C7H7ClS2. It is a derivative of benzenethiol, where the benzene ring is substituted with a chlorine atom at the 2-position and a methylthio group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methylthio)benzenethiol can be achieved through several methods. One common approach involves the chlorination of 5-(methylthio)benzenethiol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions to ensure complete chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methylthio)benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alkoxides

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Corresponding thiol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methylthio)benzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom and methylthio group may also contribute to its reactivity and ability to interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(methylthio)benzoic acid
  • 2-Bromo-5-(methylthio)benzenethiol
  • 2-Chloro-5-(ethylthio)benzenethiol

Uniqueness

2-Chloro-5-(methylthio)benzenethiol is unique due to the presence of both a chlorine atom and a methylthio group on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the chlorine atom can participate in substitution reactions, while the methylthio group can undergo oxidation and reduction reactions .

Properties

Molecular Formula

C7H7ClS2

Molecular Weight

190.7 g/mol

IUPAC Name

2-chloro-5-methylsulfanylbenzenethiol

InChI

InChI=1S/C7H7ClS2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3

InChI Key

BOWUCIGRWRVEPK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)S

Origin of Product

United States

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